

Application Notes and Protocols for Protein Crosslinking with Bis-PEG3-NHS Ester

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Compound of Interest		
Compound Name:	Bis-PEG3-NHS Ester	
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Introduction

Bis-PEG3-NHS Ester is a homobifunctional crosslinking reagent that covalently links proteins and other molecules with primary amine groups.[1] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a 12-atom polyethylene glycol (PEG) spacer arm. The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[2][4] These characteristics make Bis-PEG3-NHS Ester a versatile tool for various applications, including studying protein-protein interactions, stabilizing protein complexes for structural analysis, and preparing antibody-drug conjugates (ADCs).

Chemical Reaction and Mechanism

The crosslinking reaction involves the nucleophilic attack of a primary amine on the NHS ester, which leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient at a pH range of 7.2 to 8.5. A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, the rate of which increases with higher pH. Therefore, careful control of the reaction pH is crucial for successful crosslinking.



Data Presentation

Table 1: Effect of Molar Excess of Bis-PEG-NHS Ester on

Antibody Conjugation

Molar Excess of Bis-PEG-NHS Ester over Antibody	Average Number of Linkers per Antibody
5x	~2-3
10x	~3-5
20x	4-6
50x	>8 (potential for aggregation)

Note: The actual degree of labeling can vary depending on the specific protein, its concentration, and the reaction conditions.

Table 2: Reaction Conditions for Protein Crosslinking

with Bis-PEG3-NHS Ester

Parameter	In-Solution Crosslinking	On-Cell Crosslinking (Extracellular)
Protein Concentration	0.1 - 10 mg/mL	~25 x 10^6 cells/mL
Crosslinker Concentration	10-50 fold molar excess over protein	1-5 mM
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.0	Ice-cold, amine-free PBS, pH 8.0
Reaction Temperature	Room temperature or 4°C	4°C or on ice
Reaction Time	30 minutes to 2 hours	30 minutes
Quenching Reagent	Tris or Glycine (e.g., 20-50 mM final concentration)	Tris or Glycine (e.g., 10-20 mM final concentration)
Quenching Time	15 minutes at room temperature	10 minutes



Experimental Protocols Protocol 1: In-Solution Crosslinking of a Purified Protein

This protocol describes a general procedure for crosslinking a purified protein in solution.

Materials:

- Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- Bis-PEG3-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column

Procedure:

- Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
- Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
- Crosslinking Reaction: Add the desired molar excess of the Bis-PEG3-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
- Purification: Remove excess crosslinker and quenching buffer by using a desalting column equilibrated with a suitable buffer for downstream applications.



 Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed for the crosslinking of proteins on the surface of living cells.

Materials:

- Suspension or adherent cells
- Ice-cold PBS, pH 8.0 (amine-free)
- Bis-PEG3-NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

- Cell Preparation:
 - Suspension cells: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10⁶ cells/mL.
 - Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.
- Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG3-NHS Ester in anhydrous DMSO to a concentration of 100 mM.
- Crosslinking Reaction: Add the Bis-PEG3-NHS Ester stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-5 mM.
- Incubation: Incubate the cells for 30 minutes at 4°C or on ice to minimize internalization of the crosslinker.



- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.
- Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for subsequent analysis of crosslinked proteins by immunoprecipitation and western blotting, or by mass spectrometry.

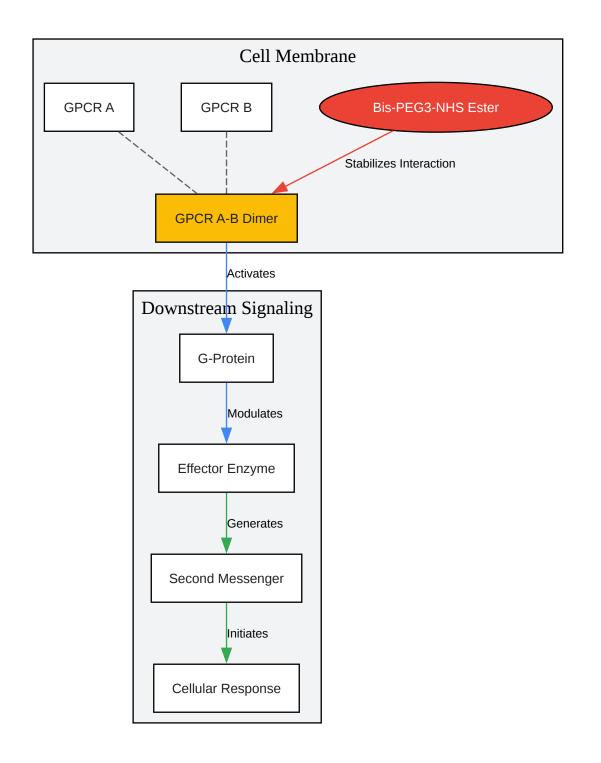
Mandatory Visualization



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Caption: Experimental workflow for in-solution protein crosslinking.





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